
Desglymidodrine
Beschreibung
Overview of Desglymidodrine as an Active Metabolite of Midodrine (B238276)
Midodrine is an orally administered prodrug that exerts its therapeutic effects through its primary active metabolite, this compound. drugbank.comwikipedia.orgprobes-drugs.org This conversion occurs via deglycination, a process that takes place in various tissues, including the liver and potentially in the intestines and plasma. tga.gov.aunih.govdrugs.com this compound is a sympathomimetic agent that acts as a direct and selective agonist at peripheral alpha-1 (α1)-adrenergic receptors. probes-drugs.orgtga.gov.aunih.govdrugs.comwikipedia.org These receptors are predominantly located in the arteriolar and venous vasculature. drugbank.comprobes-drugs.orgpatsnap.com Activation of α1-adrenergic receptors by this compound leads to vasoconstriction, resulting in increased vascular tone and elevated blood pressure. drugbank.comprobes-drugs.orgtga.gov.aupatsnap.com This mechanism is central to the pharmacological activity observed after midodrine administration. This compound has been reported to have negligible effects on cardiac beta-adrenergic receptors. drugbank.comprobes-drugs.org
Following oral administration of midodrine, this compound is rapidly formed, with peak plasma concentrations typically reached within 1 to 2 hours. drugbank.comwikipedia.orgdrugs.commims.comdrugs.com The absolute bioavailability of midodrine, measured as this compound, is approximately 93%. drugbank.comwikipedia.orgnih.govdrugs.comdrugs.com this compound exhibits poor diffusibility across the blood-brain barrier, suggesting minimal effects on the central nervous system. drugbank.comwikipedia.orgdrugs.com It is eliminated primarily through renal excretion, with about 80% undergoing active renal secretion. nih.govdrugs.com The elimination half-life of this compound is approximately 3 to 4 hours. wikipedia.orgprobes-drugs.orgmims.comdrugs.com
Pharmacokinetic Parameter | Value (this compound) | Unit | Source Indices |
Peak Plasma Concentration Time (Tmax) | 1-2 | hours | drugbank.comwikipedia.orgdrugs.commims.comdrugs.com |
Absolute Bioavailability (from Midodrine) | 93 | % | drugbank.comwikipedia.orgnih.govdrugs.comdrugs.com |
Elimination Half-life | 3-4 | hours | wikipedia.orgprobes-drugs.orgmims.comdrugs.com |
Plasma Protein Binding | <30 | % | tga.gov.aunih.govdrugs.com |
Historical Context of this compound Research
Midodrine, the prodrug of this compound, was patented in 1965 and first appeared in medical literature in the 1970s. nih.gov Early animal experiments identified both midodrine and its active metabolite, this compound (also known as ST-1059), as compounds that effectively increased peripheral vascular tone and stimulated alpha-adrenergic receptors in various tissues, including the intestine, bladder, bronchi, and pupils, without directly affecting cerebral blood flow. nih.gov These initial studies highlighted the pressor activity of this compound and its significant correlation with plasma levels. nih.gov In vitro studies demonstrated that this compound's venoconstrictive effect was comparable to a significant percentage of noradrenaline-induced venoconstriction. nih.gov
Research into this compound has also involved its synthesis. A conventional amide hydrolysis method for synthesizing this compound from midodrine has been reported, providing a potentially simple, cost-effective, and time-efficient route for obtaining this compound, which can serve as a reference standard in analytical estimations. researchgate.netinnovareacademics.inresearchgate.net
Significance of this compound in Pharmacological Studies
This compound's selective agonism at α1-adrenergic receptors makes it a crucial subject in pharmacological studies, particularly those investigating conditions characterized by low blood pressure. tga.gov.aunih.govdrugs.comwikipedia.orgpatsnap.com Its ability to increase vascular tone and elevate blood pressure through vasoconstriction is the basis for the therapeutic use of its prodrug, midodrine, in conditions like orthostatic hypotension. drugbank.comprobes-drugs.orgtga.gov.aunih.govpatsnap.com
Pharmacological studies have explored the metabolic fate of this compound. Research using human liver microsomes has shown that the 5'-O-demethylation of this compound is primarily catalyzed by cytochrome P450 (CYP) 2D6, with minor contributions from CYP1A2 and CYP2C19. tga.gov.aunih.govnih.gov Inhibitors of CYP2D6, such as quinidine (B1679956), can significantly inhibit this metabolic pathway. tga.gov.aunih.gov
Studies have also investigated the pharmacokinetics of this compound in specific patient populations, such as cirrhotic patients with tense ascites, revealing significant differences in pharmacokinetic parameters like the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) compared to healthy volunteers. researchgate.net This highlights the importance of understanding how physiological conditions can impact this compound exposure.
Furthermore, research has examined the biotransformation of midodrine to this compound by microorganisms, such as fungi, as a potential method for producing this compound for further pharmacological, toxicological, and analytical studies. oup.com These diverse research avenues underscore the significance of this compound as the key pharmacologically active entity responsible for the effects observed with midodrine administration.
Metabolic Pathway (this compound) | Primary Enzyme | Contributing Enzymes | Inhibition | Source Indices |
5'-O-demethylation | CYP2D6 | CYP1A2, CYP2C19 | Significantly inhibited by quinidine (CYP2D6 inhibitor) | tga.gov.aunih.govnih.gov |
Eigenschaften
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCNXKYZVQYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60407-53-6 (hydrochloride) | |
Record name | Desglymidodrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00957424 | |
Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3600-87-1 | |
Record name | Desglymidodrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3600-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desglymidodrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(2,5-dimethoxyphenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESGLYMIDODRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57K35I2FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Molecular Mechanisms
Mechanism of Action of Desglymidodrine
This compound exerts its pharmacological effects through direct activation of adrenergic receptors, primarily in the peripheral vasculature. tga.gov.audroracle.aimedscape.comnih.govdrugbank.comdroracle.aidrugs.comdrugs.commedicaldialogues.inicb.nhs.uk
Selective Alpha-1 Adrenoceptor Agonism
This compound is characterized as a selective agonist of peripheral alpha-1 (α1)-adrenergic receptors. tga.gov.auwikipedia.orgdroracle.aimedscape.commedsafe.govt.nznih.govdrugbank.comdroracle.aimims.comwikipedia.orgreliasmedia.comdrugs.comdrugs.commedicaldialogues.inicb.nhs.ukhpra.ienih.govcbg-meb.nlnih.govmedchemexpress.com This selectivity is crucial to its mechanism. The α1-adrenergic effects of this compound are largely attributed to the (-) enantiomer. tga.gov.au
Interaction with Arterial and Venous Vasculature
This compound acts on the alpha-adrenergic receptors located in the arteriolar and venous vasculature. tga.gov.audroracle.aimedscape.comnih.govdrugbank.comdrugs.comuni.luunict.it This interaction leads to contraction of the smooth muscle in the walls of these blood vessels. droracle.aidroracle.ai Nonclinical experiments have indicated a selective effect on blood flow in different vascular beds, with a more pronounced effect observed in the femoral artery compared to the mesenteric artery. tga.gov.au
Effects on Vascular Tone and Peripheral Resistance
The activation of α1-adrenergic receptors by this compound results in increased vascular tone and peripheral vasoconstriction. tga.gov.audroracle.aimedscape.comnih.govdrugbank.commims.comwikipedia.orgreliasmedia.comdrugs.comcbg-meb.nlnih.govuni.luunict.it This vasoconstrictive effect is primarily due to the constriction of smaller veins and, to a lesser extent, arterioles, leading to an increase in peripheral resistance. medsafe.govt.nz The increased vascular resistance contributes to an elevation in arterial blood pressure. tga.gov.audroracle.aimedscape.comnih.govdrugbank.comdroracle.aidrugs.commedicaldialogues.inunict.it this compound's reported venoconstrictive effect in vitro has been noted to be 50-80% of that induced by noradrenaline. nih.gov
Absence of Beta-Adrenergic Receptor Stimulation
A key pharmacological characteristic of this compound is its lack of significant stimulant effect on beta (β)-adrenergic receptors, including those in the heart. tga.gov.auwikipedia.orgdroracle.aimedsafe.govt.nznih.govdrugbank.comdroracle.aiwikipedia.orgreliasmedia.comdrugs.commedicaldialogues.incbg-meb.nluni.luunict.it This absence of beta-adrenergic activity contributes to its minimal effects on cardiac output or heart rate, as its action is predominantly on peripheral blood vessels. droracle.aidroracle.ai
Limited Central Nervous System Effects Due to Poor Blood-Brain Barrier Diffusibility
This compound demonstrates poor diffusion across the blood-brain barrier. tga.gov.auwikipedia.orgdroracle.aimedsafe.govt.nznih.govdrugbank.commims.comreliasmedia.comdrugs.comhpra.iecbg-meb.nluni.lu Consequently, it is considered peripherally selective and is not associated with significant effects on the central nervous system. wikipedia.orgdroracle.ainih.govdrugbank.comdroracle.aireliasmedia.comdrugs.com
Receptor Binding and Selectivity Studies
This compound acts as an agonist at α1-adrenergic receptors. drugbank.comwikipedia.orgmedchemexpress.comcaymanchem.com Studies have investigated its binding affinity to different subtypes of α1-adrenergic receptors. For instance, in rat adrenoceptors, this compound has shown pKᵢ values of 5.89 for α1A, 5.16 for α1B, and 5.78 for α1D. medchemexpress.com In human adrenoceptors, a pKᵢ value of 5.83 has been reported for α2A. medchemexpress.com Additionally, binding studies on α1-ARs have reported Kᵢ values of 9.77 µM for α1A, 9.55 µM for α1B, and 8.51 µM for α1D-ARs. caymanchem.com These findings support its agonistic activity at these receptor subtypes.
Alpha-1A, Alpha-1B, and Alpha-1D Adrenergic Receptor Binding Affinities
This compound acts as an agonist at the alpha-1A (α1A), alpha-1B (α1B), and alpha-1D (α1D) adrenergic receptor subtypes drugbank.commedchemexpress.com. Studies investigating the binding affinities of this compound have provided quantitative data on its interaction with these receptor subtypes. For instance, research utilizing rat and human adrenoceptors has reported pKi values for this compound. medchemexpress.com
Receptor Subtype (Species) | pKi |
α1A-adrenergic receptor (rat) | 5.89 |
α1B-adrenergic receptor (rat) | 5.16 |
α1D-adrenergic receptor (rat) | 5.78 |
α2A-adrenoceptor (human) | 5.83 |
Data derived from reference medchemexpress.com. pKi is the negative logarithm of the inhibition constant (Ki), representing receptor binding affinity.
These pKi values indicate the binding affinity of this compound to the respective receptor subtypes. A higher pKi value corresponds to a higher binding affinity.
Enantiomeric Selectivity of this compound Effects, particularly the (-) enantiomer
This compound exists as a racemic mixture, but its alpha-adrenergic effects are predominantly attributed to the (-) enantiomer tga.gov.autga.gov.augeneesmiddeleninformatiebank.nlciplamed.comnps.org.au. The (+) enantiomer contributes negligibly to the desired pharmacological effects tga.gov.autga.gov.augeneesmiddeleninformatiebank.nlciplamed.comnps.org.au. This enantiomeric selectivity highlights the stereospecific nature of the interaction between this compound and alpha-1 adrenergic receptors. The elimination of the active (-) enantiomer of this compound is reported to be slower than that of the inactive (+) enantiomer tga.gov.au.
Cellular and Subcellular Signaling Pathways Activated by this compound
Activation of alpha-1 adrenergic receptors by this compound triggers specific cellular and subcellular signaling pathways. These pathways ultimately mediate the physiological responses observed, such as vasoconstriction and increased blood pressure drugbank.comprobes-drugs.org. Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq heterotrimeric G protein nih.govwikipedia.orgnih.gov. Activation of Gq leads to the activation of phospholipase C (PLC) nih.govnih.gov. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) nih.gov. IP3 then mediates the release of calcium ions from intracellular stores, such as the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration droracle.ainih.gov. This increase in intracellular calcium is a key event in initiating smooth muscle contraction, which underlies the vasoconstrictive effect of this compound droracle.ai. Diacylglycerol (DAG), the other product of PIP2 hydrolysis, activates protein kinase C (PKC), which also contributes to the downstream signaling cascade nih.gov. Thus, the cellular and subcellular signaling activated by this compound primarily involves the Gq-PLC-IP3/DAG pathway, leading to increased intracellular calcium and PKC activation, culminating in vasoconstriction.
Pharmacokinetics and Metabolism
Conversion of Midodrine (B238276) to Desglymidodrine
Midodrine, following administration, undergoes a conversion process to yield this compound, the compound responsible for its therapeutic actions. drugbank.comprobes-drugs.orgpatsnap.com
Enzymatic Hydrolysis and Deglycination Processes
The conversion of midodrine to this compound is primarily facilitated by enzymatic hydrolysis, specifically a deglycination process. drugbank.comprobes-drugs.orgpatsnap.comwikipedia.orgtga.gov.aumims.comguidetopharmacology.orginnovareacademics.inglpbio.com This involves the cleavage of a glycine (B1666218) group from the midodrine molecule. innovareacademics.in This enzymatic degradation occurs in various tissues. tga.gov.aumims.comnih.govmims.comdrugs.commedicines.org.uk
Tissue Distribution of Conversion (e.g., liver, systemic circulation)
The deglycination of midodrine to this compound takes place in many tissues throughout the body. tga.gov.aunih.govdrugs.com The liver is one of the key sites for this metabolic conversion. tga.gov.aumims.comnih.govmims.commedicines.org.ukderangedphysiology.comnih.govtorrentpharma.com Enzymatic conversion also occurs in the systemic circulation. researchgate.net
Absorption and Bioavailability of this compound
Following oral administration of midodrine, this compound is formed via rapid and almost complete absorption and subsequent metabolism. informit.orghres.ca The absolute bioavailability of midodrine, measured as the amount of this compound formed, is approximately 93%. drugbank.comprobes-drugs.orgwikipedia.orgtga.gov.aunih.govmims.comdrugs.commedicines.org.uktorrentpharma.cominformit.orghres.caresearchgate.netmicromedexsolutions.comhpra.ie The bioavailability of this compound is not affected by the presence of food. drugbank.comtga.gov.aunih.govresearchgate.nethpra.ie Approximately the same amount of this compound is formed after both intravenous and oral administration of midodrine. nih.govresearchgate.net
Plasma Concentration Profiles and Time to Peak Concentration (Tmax)
After oral administration of midodrine, the plasma levels of the active metabolite, this compound, reach peak concentrations later than the parent drug. drugbank.comprobes-drugs.orgpatsnap.comwikipedia.orgmims.comnih.govmims.comresearchgate.netmicromedexsolutions.com Peak plasma concentrations of this compound are typically attained within 1 to 2 hours after a dose of midodrine. drugbank.comwikipedia.orgtga.gov.aumims.comnih.govmims.comdrugs.commedicines.org.ukmicromedexsolutions.com Some studies report a Tmax of approximately 1 hour. torrentpharma.comresearchgate.netresearchgate.nethpra.ie In healthy volunteers, the mean plasma concentration of this compound peaks in approximately 1 hour after a 2.5 mg oral dose of midodrine. hres.ca In patients with orthostatic hypertension, this compound reaches its highest plasma concentration approximately 1 hour after oral administration of a 5-10 mg dose. torrentpharma.comhpra.ie Compared to healthy volunteers, some individuals with neurogenic orthostatic hypotension may exhibit a more prolonged time to maximum plasma concentration. tga.gov.au The maximum plasma concentration (Cmax) for this compound shows dose-proportional increases over an oral midodrine dose range of 2.5 to 20 mg in healthy adults. tga.gov.au However, a wide range in mean peak plasma concentrations has been observed among different study groups. researchgate.net
Here is a table summarizing some Tmax data for this compound:
Study/Population | Midodrine Dose (mg) | Tmax (hours) |
Healthy volunteers hres.caresearchgate.net | 2.5 | ~1 |
Healthy volunteers drugbank.comwikipedia.orgmims.comnih.govmims.comdrugs.commedicines.org.ukmicromedexsolutions.com | Varied | 1-2 |
Fasting patients with orthostatic hypertension torrentpharma.comhpra.ie | 5-10 | ~1 |
Healthy volunteers (Grobecker) google.com | Varied | 1.1 ± 0.5 |
Healthy volunteers (Tsutsui) google.com | Varied | 1.2 ± 0.2 |
Healthy male volunteers (single 5mg dose) researchgate.net | 5 | ~1 |
Healthy volunteers researchgate.net | 5 | 0.6 ± 0.3 (domestic) vs 0.7 ± 0.5 (imported) |
Note: Data is compiled from various sources and methodologies may differ.
Elimination and Half-Life of this compound
This compound is primarily eliminated from the body, mostly by the kidneys. nih.govhres.ca Approximately 80% of this compound is cleared by active renal secretion. nih.govhres.caresearchgate.net The renal clearance of this compound is approximately 385 mL/minute. nih.govinformit.orghres.ca The actual mechanism of active secretion has not been fully studied, but it may involve the base-secreting pathway. nih.govhres.ca Approximately 91% of the administered dose is excreted in the urine within 24 hours, with 50-60% present as this compound and about 2% as non-metabolized midodrine. hres.ca
The elimination half-life of this compound is longer than that of the parent drug, midodrine. patsnap.comwikipedia.orgtga.gov.aumims.comnih.govmims.commedicines.org.uktorrentpharma.cominformit.orgresearchgate.netmicromedexsolutions.comemcrit.org The plasma half-life of this compound is approximately 3 to 4 hours. drugbank.comprobes-drugs.orgpatsnap.comwikipedia.orgtga.gov.aumims.comnih.govmims.cominformit.orgmicromedexsolutions.comemcrit.org Some sources state the half-life is around 3 hours. medicines.org.uktorrentpharma.comresearchgate.net In patients with end-stage renal failure, the elimination half-life can increase up to 10 hours. informit.org this compound is dialyzable. drugbank.cominformit.org
Here is a table summarizing some elimination half-life data for this compound:
Study/Population | Half-Life (hours) |
General literature drugbank.comprobes-drugs.orgpatsnap.comwikipedia.orgmims.comnih.govmims.commicromedexsolutions.comemcrit.org | 3-4 |
General literature medicines.org.uktorrentpharma.comresearchgate.net | ~3 |
Healthy volunteers tga.gov.au | 2-4 |
Healthy volunteers hres.ca | ~3 |
Healthy volunteers researchgate.net | 3.19 ± 0.33 (domestic) vs 3.02 ± 0.31 (imported) |
Patients with ESRF informit.org | Up to 10 |
Note: Data is compiled from various sources and methodologies may differ.
Metabolic Pathways of this compound
While thorough metabolic studies of this compound have not been extensively conducted, it appears that this compound is metabolized in part by the liver. nih.govdrugs.comhres.ca Elimination of this compound is primarily through oxidative metabolism, followed by partial conjugation. tga.gov.au In vitro studies using human liver microsomes have shown that CYP2D6, CYP1A2, and CYP2C19 exhibit significant catalytic activity in the 5'-O-demethylation of this compound. tga.gov.au Approximately 20% of this compound may undergo 5′-O-demyethylation via CYP2D6, CYP1A2, and CYP2C1. emcrit.org Neither midodrine nor this compound are substrates for monoamine oxidase (MAO). wikipedia.orgnih.govdrugs.comhres.ca this compound and its degradation products are excreted in the urine, with over 90% eliminated within 24 hours in conjugated or non-conjugated forms. tga.gov.au
Oxidative Metabolism
The elimination of this compound is primarily driven by oxidative metabolism, followed by partial conjugation. ciplamed.comtga.gov.autga.gov.aumedicines.org.uk
Role of Cytochrome P450 (CYP) Isoforms (e.g., CYP2D6, CYP1A2, CYP2C19) in O-demethylation
In vitro studies utilizing human liver microsomes have demonstrated that cytochrome P450 (CYP) isoforms play a significant role in the oxidative metabolism of this compound, specifically in its 5'-O-demethylation. nih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.net Recombinant human CYP2D6, CYP1A2, and CYP2C19 have shown appreciable catalytic activity in this process. nih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.net Notably, the O-demethylase activity of recombinant CYP2D6 is considerably higher compared to other CYP isoforms. nih.govresearchgate.netebi.ac.uk
Further research using selective inhibitors has supported the prominent role of CYP2D6. Quinidine (B1679956), a selective inhibitor of CYP2D6, inhibited the O-demethylation of this compound in pooled human microsomes by 86%. nih.govebi.ac.uk While CYP2D6 exhibits the highest catalytic activity for this compound 5'-O-demethylation in human liver microsomes, CYP1A2 also contributes to a smaller extent. nih.govebi.ac.uk
Conjugation
Following oxidative metabolism, this compound undergoes partial conjugation. ciplamed.comtga.gov.autga.gov.aumedicines.org.uk
Excretion Pathways (e.g., renal)
Both midodrine and this compound are rapidly eliminated from the body, primarily by the kidneys. hres.ca More than 90% of the administered dose of midodrine, this compound, and their degradation products are excreted in the urine within 24 hours, in both conjugated and non-conjugated forms. ciplamed.comtga.gov.autga.gov.auhres.camedicines.org.uk
The renal clearance of this compound is approximately 385 mL/minute. drugbank.comnih.govnih.govfda.govhres.canih.gov A significant portion of this clearance, about 80%, occurs through active renal secretion. nih.govnih.govfda.govhres.canih.gov While the exact mechanism of this active secretion has not been fully elucidated, it is hypothesized to involve the base-secreting pathway responsible for the secretion of other basic drugs. nih.govnih.govfda.govhres.canih.gov this compound is also reported to be removed by dialysis. drugs.comtga.gov.au
Impact of Renal and Hepatic Impairment on this compound Kinetics
Due to the primary renal elimination of this compound, higher blood levels of the metabolite are expected in patients with renal impairment. nih.govnih.govfda.govnih.govfda.gov Although systematically studied data on the use of midodrine in patients with renal impairment is limited, caution is advised, and assessment of renal function is recommended prior to initiating therapy and periodically thereafter. nih.govdrugs.comnih.govtga.gov.autga.gov.aufda.govnih.govfda.govgeneesmiddeleninformatiebank.nl
The liver plays a role in the metabolism of both midodrine and this compound. drugbank.comnih.govdrugs.comnih.govfda.govfda.gov However, specific studies on the use of midodrine in patients with hepatic impairment are also limited. nih.govdrugs.comnih.govtga.gov.aufda.govgeneesmiddeleninformatiebank.nlmpa.se Therefore, caution is recommended in this patient population, and evaluation of hepatic function is advisable before starting treatment and on a regular basis. nih.govdrugs.comtga.gov.aufda.govgeneesmiddeleninformatiebank.nl A study comparing cirrhotic patients with tense ascites to healthy volunteers observed statistically significant differences in the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) values of both midodrine and this compound, suggesting that pharmacokinetic parameters can differ significantly in this patient group. researchgate.net
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value | Source(s) |
Peak Plasma Concentration Time | 1-2 hours after midodrine administration | drugbank.comwikipedia.orgciplamed.comnih.govdrugs.comnih.govtga.gov.aufda.govunboundmedicine.comhres.camedicines.org.uknih.govgeneesmiddeleninformatiebank.nl |
Elimination Half-life | 3-4 hours | drugbank.comwikipedia.orgciplamed.comnih.govdrugs.comnih.govtga.gov.autga.gov.aufda.govunboundmedicine.comhres.camedicines.org.uknih.govmpa.se |
Renal Clearance | ~385 mL/minute | drugbank.comnih.govnih.govfda.govhres.canih.gov |
Renal Excretion (% of dose) | ~40-60% (as this compound) | ciplamed.comhres.camedicines.org.uk |
Plasma Protein Binding | Not significant (<30%) | ciplamed.comnih.govdrugs.comnih.govtga.gov.aufda.govmedicines.org.ukgeneesmiddeleninformatiebank.nlmpa.se |
Table 2: Role of CYP Isoforms in this compound O-demethylation (In Vitro)
CYP Isoform | Catalytic Activity (5'-O-demethylation) | Relative Activity | Source(s) |
CYP2D6 | Appreciable, Much Higher | Highest | nih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.net |
CYP1A2 | Appreciable | Lower | nih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.net |
CYP2C19 | Appreciable, Minor Degree | Lowest | nih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.netdrugsporphyria.net |
Physiological and Hemodynamic Effects
Systemic Blood Pressure Regulation
Desglymidodrine significantly influences systemic blood pressure by increasing peripheral resistance through vasoconstriction. hres.camedsafe.govt.nzhres.caprimedicin.com.brguidechem.combjcardio.co.uk
Increase in Standing, Sitting, and Supine Systolic and Diastolic Blood Pressure
Administration of midodrine (B238276), leading to the formation of this compound, results in a rise in systolic and diastolic blood pressure across various body positions, including standing, sitting, and supine, particularly in patients with orthostatic hypotension. droracle.ainih.govprobes-drugs.orgnih.govdroracle.aincats.iohres.camedsafe.govt.nzhres.caprimedicin.com.brtaylorandfrancis.com
Studies have shown that a 10 mg dose of midodrine can elevate standing systolic blood pressure by approximately 15 to 30 mmHg at 1 hour, with effects lasting for several hours. nih.govprobes-drugs.orgnih.govdroracle.aincats.iohres.cahres.ca In some studies, supine and sitting blood pressure rose by an average of 16/8 mmHg and 20/10 mmHg, respectively. nih.govdroracle.aihres.ca Elevated supine systolic pressures of ≥200 mmHg have been observed in a percentage of patients, with these elevated pressures potentially lasting for 6 hours or more. nih.govnih.govhres.ca
Dose-Dependent Pressor Activity
The pressor activity of this compound is dose-dependent. nih.govprobes-drugs.orgnih.govdroracle.aihres.ca Higher doses of midodrine lead to greater increases in blood pressure. For instance, in a dose-response trial, single doses of 10 mg and 20 mg of midodrine produced increases in standing 1-minute systolic pressure of about 30 mmHg at 1 hour. nih.govnih.govhres.ca The duration of this increase was also related to the dose, lasting for 2 hours after 10 mg and 4 hours after 20 mg. nih.govnih.govhres.ca
Table 1: Illustrative Dose-Dependent Effects on Standing Systolic Blood Pressure (Note: Data derived from studies using midodrine, the prodrug of this compound)
Midodrine Single Dose (mg) | Approximate Increase in Standing 1-min Systolic BP at 1 hour (mmHg) | Duration of Effect (hours) |
10 | 15 - 30 | 2 - 3 |
20 | ~30 | 4 |
Effects on Venous System and Venous Pooling
This compound induces vasoconstriction in the venous system. tga.gov.autga.gov.augeneesmiddeleninformatiebank.nldroracle.aijbpharma.comnps.org.aunih.govmpa.sehres.ca This venoconstriction leads to a reduction in venous pooling, which contributes to its blood pressure-raising effect, particularly in conditions like orthostatic hypotension. tga.gov.autga.gov.augeneesmiddeleninformatiebank.nldroracle.aijbpharma.comnps.org.aumpa.se In vitro studies have indicated that this compound's venoconstrictive effect is a significant percentage of that induced by noradrenaline. nih.gov
Influence on Heart Rate and Cardiac Output
This compound has minimal to no clinically significant effect on standing or supine pulse rates in patients with autonomic failure. droracle.ainih.govprobes-drugs.orgnih.govncats.iohres.camedsafe.govt.nzhres.caprimedicin.com.brdroracle.ai While it increases peripheral resistance, it slightly decreases cardiac output. hres.camedsafe.govt.nzhres.caprimedicin.com.brguidechem.com This lack of direct cardiac stimulation is attributed to its selective action on α1-adrenergic receptors with little effect on cardiac β-adrenoceptors. wikipedia.orgdrugbank.comtga.gov.augeneesmiddeleninformatiebank.nldroracle.aidroracle.aijbpharma.comnps.org.aumicromedexsolutions.comnih.govnih.govmpa.sencats.iohres.camedsafe.govt.nzhres.caprimedicin.com.brguidechem.comdroracle.ai Some sources suggest that the increase in blood pressure can lead to a reflex bradycardia. geneesmiddeleninformatiebank.nlmedsafe.govt.nzprimedicin.com.brguidechem.com
Table 2: Summary of Effects on Heart Rate and Cardiac Output
Parameter | Effect of this compound |
Heart Rate | Minimal to no significant effect; potential for reflex bradycardia |
Cardiac Output | Slightly decreased |
Effects on Specific Vascular Beds (e.g., femoral artery, mesenteric artery)
Nonclinical experiments have demonstrated that midodrine (and thus its active metabolite, this compound) exhibits selective effects on blood flow in various vascular beds. tga.gov.autga.gov.aunps.org.au The most pronounced effect has been observed in the femoral artery, while the least effect was noted in the mesenteric artery. tga.gov.autga.gov.aunps.org.au this compound is an effective arterial vasoconstrictor. medchemexpress.com
Impact on Renal Blood Flow and Bladder Sphincter Tone
This compound slightly decreases renal blood flow. hres.camedsafe.govt.nzhres.caprimedicin.com.brguidechem.com Additionally, it increases the tone of the internal bladder sphincter. geneesmiddeleninformatiebank.nljbpharma.commpa.sehres.camedsafe.govt.nzhres.caprimedicin.com.brguidechem.comualberta.ca This effect on the bladder sphincter can lead to a delay in the emptying of the bladder. mpa.sehres.camedsafe.govt.nzhres.caprimedicin.com.brualberta.ca
Table 3: Effects on Renal Blood Flow and Bladder Function
Parameter | Effect of this compound |
Renal Blood Flow | Slightly decreased |
Internal Bladder Tone | Increased |
Bladder Emptying | Delayed |
This compound is the active metabolite of the prodrug midodrine. It is a sympathomimetic agent that primarily exerts its effects by selectively stimulating peripheral alpha-1 adrenergic receptors drugbank.comwikipedia.orgdroracle.aiciplamed.com. This activation leads to vasoconstriction in the arteriolar and venous vasculature, which subsequently increases vascular tone and elevates blood pressure drugbank.comdroracle.aipatsnap.commedscape.com. This mechanism is crucial in counteracting the blood pooling in the lower extremities that occurs in conditions like orthostatic hypotension patsnap.com.
This compound's influence on the autonomic nervous system is primarily mediated through its alpha-1 adrenergic agonist activity. By causing vasoconstriction, it increases peripheral vascular resistance droracle.aidroracle.aitga.gov.au. This rise in blood pressure can trigger the baroreceptor reflex, a homeostatic mechanism that helps regulate blood pressure. The baroreflex response to increased blood pressure typically involves a decrease in heart rate droracle.airesearchgate.net. Studies have shown that this compound does not directly stimulate cardiac beta-adrenergic receptors, which explains its minimal clinically significant effect on heart rate in patients with autonomic failure drugbank.comdroracle.aidroracle.ainih.govncats.io.
Research findings highlight the impact of this compound on neurohumoral parameters. A study in healthy male volunteers investigated the effects of a single 5-mg oral dose of midodrine (leading to the formation of this compound) on various parameters, including plasma catecholamines and heart rate researchgate.netnih.gov. While no significant effects on blood pressure were observed in this specific study of healthy individuals, at peak plasma concentration (Cmax), midodrine decreased norepinephrine (B1679862) levels and heart rate researchgate.netnih.gov. A significant correlation was found between this compound concentration and heart rate in this study researchgate.netnih.gov. Additionally, a this compound-related increase in plasma atrial natriuretic peptide (ANP) was observed researchgate.net. These findings suggest that this compound may have sympatholytic influences independent of its blood pressure effects, which are related to its concentration researchgate.net.
The selective action of this compound on alpha-1 adrenergic receptors, with negligible effects on cardiac beta-adrenergic receptors, differentiates it from other sympathomimetic agents like norepinephrine, which has both alpha and beta adrenergic actions drugbank.comgoogle.com. This compound also demonstrates poor diffusion across the blood-brain barrier, suggesting minimal effects on the central nervous system drugbank.comdroracle.ainih.govncats.iotga.gov.auijrsms.comnih.gov.
The vasoconstrictive effects of this compound are more pronounced in arterial resistance vessels compared to veins cvpharmacology.com. The activation of alpha-1 adrenoceptors on vascular smooth muscle involves Gq-protein activation, leading to the generation of intracellular messengers that increase intracellular calcium and induce smooth muscle contraction cvpharmacology.comwjgnet.com.
Studies in patients with orthostatic hypotension have demonstrated that midodrine, through its active metabolite this compound, increases standing systolic blood pressure drugbank.comnih.gove-acn.org. For instance, a study showed that a 10-mg dose of midodrine resulted in an approximate 15 to 30 mmHg elevation in standing systolic blood pressure at 1 hour drugbank.comnih.gov. Another randomized controlled trial in patients with orthostatic hypotension showed that 10 mg of midodrine increased standing systolic blood pressure by 22 mmHg compared to placebo e-acn.org.
Interactive Data Table: Effects of Midodrine (via this compound) on Physiological Parameters in a Study of Healthy Male Volunteers
Parameter | Baseline (Mean ± SD) | Cmax (Mean ± SD) | p-value |
Plasma Norepinephrine (pg/mL) | 188.4 ± 30.6 | 162.5 ± 29.8 | 0.011 |
Heart Rate (bpm) | 57.2 ± 7.3 | 54.9 ± 6.6 | 0.022 |
Plasma ANP (fmoL/mL) | - | +29.6 ± 90.0 | - |
Note: This table presents data from a specific study in healthy volunteers and may not reflect effects in patient populations. ANP change is presented as the observed increase. researchgate.netnih.gov
Clinical Research and Therapeutic Applications
Research in Orthostatic Hypotension (OH)
Orthostatic hypotension is defined as a sustained reduction in systolic blood pressure of at least 20 mmHg or diastolic blood pressure of at least 10 mmHg within 3 minutes of standing reliasmedia.comhweclinicalguidance.nhs.ukbmj.comnice.org.uk. It can be symptomatic, leading to dizziness, light-headedness, syncope, and falls hweclinicalguidance.nhs.ukbmj.comnice.org.uk.
Neurogenic Orthostatic Hypotension (nOH) Studies
Neurogenic orthostatic hypotension is a form of OH resulting from impairment of the autonomic nervous system, which affects the body's ability to regulate blood pressure upon standing reliasmedia.comhweclinicalguidance.nhs.uknice.org.uk. Conditions such as Parkinson's disease, multiple system atrophy, and diabetic autonomic neuropathy can lead to nOH reliasmedia.comhweclinicalguidance.nhs.uknice.org.ukhres.ca.
Studies have investigated the role of midodrine (B238276), and thus its active metabolite desglymidodrine, in the management of nOH. This compound constricts arterial and venous vessels, leading to a dose-dependent increase in blood pressure e-acn.orgtga.gov.au. In a randomized controlled trial involving 97 patients with OH, a 10 mg dose of midodrine increased standing systolic blood pressure by 22 mmHg compared to placebo e-acn.orge-acn.org. Another double-blind, placebo-controlled study using different doses (2.5, 5, and 10 mg) of midodrine found that the 10 mg dose significantly increased standing systolic blood pressure by a mean of 22 mmHg in patients with neurogenic OH from various causes hres.cajacc.org.
Impact on Symptoms of OH (e.g., dizziness, light-headedness, syncope)
The symptoms of OH, such as dizziness, light-headedness, visual disturbances, and syncope, are primarily related to inadequate cerebral blood flow upon standing reliasmedia.comhweclinicalguidance.nhs.ukbmj.comnice.org.uke-acn.orgjacc.org.
Clinical trials have assessed the effect of midodrine on these symptoms. In a double-blind, placebo-controlled study, midodrine at 10 mg three times daily was reported to improve various symptoms including dizziness/light-headedness, fatigue, low energy, syncope, and inability to stand in patients with neurogenic OH jacc.org. A phase III trial also showed a statistically significant advantage for midodrine in improving the symptom of light-headedness, although the mean difference was small on a visual analogue scale nih.gov. Two randomized controlled trials found limited evidence that midodrine improved some symptoms of orthostatic hypotension, such as syncope and low energy levels, while results for light-headedness, dizziness, and weakness or fatigue were less consistently positive nice.org.uknice.org.uk. Improvements in patient- and investigator-rated symptoms were observed with midodrine compared to placebo in two randomized controlled trials nice.org.uk.
Clinical Efficacy and Outcome Measures (e.g., standing systolic blood pressure, standing time)
Clinical efficacy in OH studies is often measured by changes in blood pressure upon standing and improvements in functional capacity and symptoms reliasmedia.combmj.com. Standing systolic blood pressure is a key outcome measure mims.comwikipedia.orghweclinicalguidance.nhs.uknice.org.uke-acn.orgtga.gov.aunih.govnice.org.ukuni.lumetabolomicsworkbench.orguni.lujptcp.comijmrhs.comnih.gov.
Administration of midodrine results in an increase in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension probes-drugs.orghres.ca. Standing systolic blood pressure has been shown to increase by approximately 15 to 30 mmHg at 1 hour after a 10 mg dose of midodrine, with some effect lasting for 2 to 3 hours probes-drugs.orghres.ca. In a 4-week study involving 104 patients, midodrine (10 mg) significantly elevated standing systolic blood pressure by 22 mmHg (28%) compared to 3 mmHg in the placebo group hres.ca. Two randomized controlled trials found that midodrine 10 mg three times daily increased standing blood pressure significantly more than placebo 1 hour after the dose was taken nice.org.uk. In one of these studies, the change in standing systolic blood pressure after a midodrine dose ranged between +19.5 mmHg and +22.4 mmHg, compared to changes between -1.3 mmHg and +2.8 mmHg in the placebo group nice.org.uk.
While increases in standing blood pressure are a primary endpoint and a surrogate marker for effectiveness, the clinical benefit of midodrine in improving the ability to carry out activities of daily living has not always been consistently verified reliasmedia.comtga.gov.au.
Investigations in Other Hypotensive Conditions
Beyond orthostatic hypotension, this compound's vasoconstrictive properties have led to investigations in other conditions associated with low blood pressure or vasodilation.
Septic Shock and Vasoplegia Research
Septic shock is a life-threatening condition involving severe vasodilation and hypotension jptcp.comnih.gov. Vasoplegia, a state of persistent vasodilation, can occur during recovery from septic shock, delaying liberation from intravenous vasopressors jptcp.comnih.gov.
Midodrine, as an oral alpha-1 agonist, has been explored as an adjunctive therapy in patients with resolving shock who remain vasopressor-dependent jptcp.comnih.govresearchgate.net. The vasoplegic profile of sepsis suggests it could be a potential target for midodrine therapy jptcp.comresearchgate.net. Some preliminary data and observational studies have suggested an increasing "off-label" use of oral midodrine as a vasopressor-sparing agent in critically ill patients, including those with sepsis researchgate.net. Studies have investigated midodrine as an adjunct for treating refractory hypotension and for weaning patients off vasopressor agents in the intensive care unit researchgate.net. While some studies suggested it could reduce intravenous vasopressor requirements and potentially length of ICU stay in patients with septic shock, a meta-analysis of randomized trials concluded that midodrine did not offer benefit in discontinuing intravenous vasopressors or reducing length of stays in patients with shock and low-dose intravenous vasopressors nih.govresearchgate.net. The current best available evidence indicates that midodrine should not be used to accelerate weaning off vasopressor infusions among non-cirrhotic patients emcrit.org.
Hypotension Associated with Liver Cirrhosis and Ascites
Patients with decompensated liver cirrhosis often experience profound vasodilation and hyper-dynamic circulatory dysfunction, which can lead to hypotension and the development of ascites nih.govresearchgate.net.
Midodrine, and its active metabolite this compound, has been investigated for its potential to improve systemic hemodynamics in hypotensive cirrhotic patients, particularly those with refractory ascites jptcp.comnih.govresearchgate.netgastroenterologyandhepatology.net. Midodrine is an orally available alpha-adrenergic agonist that increases effective circulating blood volume and renal perfusion by increasing systemic and splanchnic blood pressure nih.gov. Investigations of midodrine alone or in combination have shown conflicting results for systemic and renal hemodynamics and renal function in patients with cirrhosis-related complications nih.govgastroenterologyandhepatology.net. Some studies suggest a beneficial effect of midodrine in hypotensive cirrhotic patients with refractory ascites jptcp.comnih.govgastroenterologyandhepatology.net. Acute oral administration of midodrine has been associated with a significant improvement in systemic hemodynamics in nonazotemic cirrhotic patients with ascites, potentially improving renal perfusion researchgate.net. However, in patients with type 2 hepatorenal syndrome, midodrine showed only modest effects on systemic hemodynamics and no effect on renal hemodynamics or function researchgate.netgastroenterologyandhepatology.net. A randomized pilot study suggested that midodrine plus standard medical therapy improved systemic hemodynamics without renal or hepatic dysfunction in cirrhotic patients with tense ascites and was superior to standard therapy alone for ascites control researchgate.net.
Data Tables
Study (Example) | Patient Population (n) | Intervention (Midodrine Dose) | Comparator | Outcome Measure (e.g., Standing SBP Change) | Key Finding (Midodrine vs. Comparator) | Citation |
RCT (Low 1997) | 171 (OH) | 10 mg tid | Placebo | Standing SBP change 1 hour post-dose | +22 mmHg vs +3 mmHg | hres.cae-acn.org |
RCT | 97 (OH) | 10 mg | Placebo | Standing SBP change | +22 mmHg | e-acn.orge-acn.org |
Dose-Response | 25 (nOH) | 2.5, 10, 20 mg | Placebo | Standing SBP change, Global symptom score | Increased SBP (dose-dependent), Improved symptoms (10, 20 mg) | nih.gov |
Note: This table is illustrative and based on aggregated findings from multiple sources. Specific study designs and results may vary.
Condition | Research Focus | Key Findings (this compound/Midodrine) | Citations |
Neurogenic Orthostatic Hypotension | Increase standing blood pressure, symptom improvement | Consistent increase in standing SBP; some evidence of symptom improvement (dizziness, light-headedness, syncope, fatigue) | nice.org.ukhres.cae-acn.orge-acn.orgjacc.orgnih.govnice.org.uknih.gov |
Septic Shock and Vasoplegia | Adjunctive therapy for vasopressor weaning | Mixed results; some studies suggested reduced IV vasopressor duration, but meta-analysis did not show benefit in discontinuing vasopressors or reducing ICU stay. | jptcp.comnih.govresearchgate.netemcrit.org |
Hypotension Associated with Liver Cirrhosis/Ascites | Improve systemic hemodynamics, renal function, manage ascites | Associated with improved systemic hemodynamics in nonazotemic patients; mixed results on renal function; some benefit in refractory ascites. | jptcp.comnih.govresearchgate.netgastroenterologyandhepatology.net |
Dialysis-Related Hypotension
This compound, as the active metabolite of midodrine, has been investigated for its potential role in managing intradialytic hypotension (IDH), a common complication in hemodialysis patients tandfonline.comkarger.com. Midodrine is used off-label for IDH, although it is FDA-approved for orthostatic hypotension tandfonline.comkarger.com. Administration of midodrine before dialysis sessions has been explored to improve symptoms and increase post-dialysis systolic blood pressure springermedizin.de.
Studies have evaluated the use of midodrine for IDH. A meta-analysis of 10 single-center trials, involving a total of 117 patients, found that midodrine administration before dialysis was associated with a higher nadir systolic blood pressure (13.3 mmHg higher, 95% CI 8.6–18.0) karger.com. Post-dialysis systolic blood pressure was also higher in the treatment group by 12.4 mmHg (95% CI 7.1 to 17.7) nih.gov. Most of these studies reported an improvement in IDH symptoms nih.gov. However, these findings should be interpreted with caution due to the small sample sizes and limitations in study design and duration of follow-up in the included trials karger.com.
A larger retrospective observational study comparing midodrine users (n=1,046) to matched controls (n=2,037) in in-center hemodialysis patients did not find associations consistent with a significant beneficial effect of midodrine on clinical or hemodynamic outcomes karger.com. This study reported that midodrine use was associated with higher rates of mortality, all-cause hospitalization, and cardiovascular hospitalization karger.com. During follow-up, midodrine use was associated with lower pre-dialysis systolic blood pressure, lower nadir systolic blood pressure, a greater fall in systolic blood pressure during dialysis, and a greater proportion of treatments affected by IDH karger.com. The authors noted that residual confounding might have influenced these results karger.com.
Comparative Studies with Other Pharmacological Agents
Comparative studies have assessed the efficacy of midodrine (and thus the action of its active metabolite, this compound) against other pharmacological agents used for hypotension, such as droxidopa, fludrocortisone (B194907), and pyridostigmine (B86062) droracle.ainih.govjmatonline.compmkneurology.com.
Comparative studies have shown that midodrine has similar efficacy to fludrocortisone and other agents like dihydroergotamine (B1670595) mesylate, norfenefrine, and etilefrine (B194583) in patients with orthostatic hypotension droracle.ainih.gov. Midodrine has also been reported to be more effective than dimetofrine (B138511) and ephedrine (B3423809) in this population droracle.ainih.gov.
A randomized, open-label study compared the efficacy of fludrocortisone (0.1 mg/day) and midodrine (10 mg/day) in patients with Parkinson's disease with neurogenic orthostatic hypotension over 12 weeks jmatonline.com. Both agents increased systolic blood pressure during a 3-minute upright position after 12 weeks jmatonline.com. The mean elevated systolic blood pressure in the midodrine group was consistent with earlier research jmatonline.com. This study was the first to directly compare these two agents in this specific patient population jmatonline.com.
A randomized, open-label clinical study compared pyridostigmine and midodrine in Parkinson's disease patients with orthostatic hypotension over one month pmkneurology.com. Both treatments improved orthostatic blood pressure drops pmkneurology.com. Pyridostigmine was found to be superior to midodrine in improving orthostatic systolic blood pressure change and reducing the number of patients who met the blood pressure criterion for orthostatic hypotension pmkneurology.com. The midodrine group showed a significant reduction in orthostatic diastolic blood pressure drop pmkneurology.com. There were no significant differences between the groups in orthostatic heart rate change, supine systolic blood pressure change, or supine heart rate change pmkneurology.com.
Another study comparing pyridostigmine and midodrine in Parkinson's disease patients with orthostatic hypotension over two weeks found that both significantly alleviated orthostatic blood pressure changes and related symptoms neurothai.org. Pyridostigmine resulted in a significantly lower orthostatic systolic blood pressure drop compared to midodrine neurothai.org.
Long-term Efficacy and Safety Research
Research into the long-term efficacy of midodrine, and by extension its active metabolite this compound, for conditions like orthostatic hypotension is available, although information specifically focusing solely on the long-term efficacy of this compound independent of midodrine administration is limited as it is the active form produced after midodrine intake tga.gov.autg.org.au.
The indication for midodrine is based on its effect on increasing 1-minute standing systolic blood pressure droracle.ai. A six-week, placebo-controlled Phase III study involving patients with symptomatic neurogenic orthostatic hypotension showed that midodrine 10 mg three times a day resulted in an average rise of 22 mmHg in standing systolic blood pressure compared to little change in the placebo group tg.org.au. Midodrine has been shown to improve standing time and energy levels, as well as clinical symptoms of orthostatic hypotension such as dizziness, light-headedness, and syncope nih.gov.
While some studies have evaluated the long-term efficacy of midodrine, limited data specifically focuses on effects beyond short-term periods tga.gov.au. An open-label observational study assessed midodrine use in an elderly population with confirmed severe symptomatic orthostatic hypotension tga.gov.au.
A systematic review found that midodrine improves standing systolic blood pressure, but the change in blood pressure when moving from a supine to standing position did not differ from control groups, leading the reviewers to conclude there was insufficient evidence to recommend midodrine for orthostatic hypotension based on that specific outcome tg.org.au.
Preclinical Studies and Animal Models
In Vivo Models for Studying Desglymidodrine Effects
Animal experiments have demonstrated that this compound effectively increases peripheral vascular tone. Studies in various animal models have shown that both midodrine (B238276) and its active metabolite, this compound (ST-1059), stimulate alpha-adrenergic receptors in organs such as the intestine, bladder, bronchi, and pupils. This stimulation occurs without directly affecting cerebral blood flow. nih.gov
Further in vivo investigations, such as those conducted in anesthetized cats, have examined the cardiovascular effects of this compound. In one study, the influence of intravenously administered midodrine and this compound on the actions of the beta-adrenergic agonist isoprenaline was assessed. At a dose of 250 µg/kg intravenously, this compound did not significantly alter the effects of isoprenaline on systolic or diastolic pressure, dP/dT, heart rate, or femoral blood flow. hres.ca
In Vitro Studies on Vascular Contraction (e.g., isolated veins)
In vitro studies using isolated vascular tissues have provided detailed information on the direct vasoconstrictive properties of this compound. This compound has been shown to induce contraction in isolated veins, including dog isolated femoral veins and isolated human saphenous veins. medchemexpress.comchemsrc.com The potency of this compound in causing vein contraction has been quantified, with reported pD2 values. medchemexpress.comchemsrc.com For instance, pD2 values of 4.64 (-log mol/L) were observed in dog isolated femoral veins and 4.48 (-log mol/L) in isolated human saphenous veins when exposed to this compound concentrations ranging from 1 to 1000 µM. medchemexpress.comchemsrc.com
Comparative studies have indicated that the venoconstrictive effect of midodrine (attributed to its metabolite, this compound) in vitro is approximately 50-80% of that induced by noradrenaline. nih.gov this compound is known to constrict peripheral human veins in vitro. nih.gov
Furthermore, in vitro tests conducted on strips of rabbit descending thoracic aorta have investigated the stereoselectivity of midodrine and this compound. These studies revealed that the pharmacological activity leading to vascular contraction is primarily attributable to the (-)-enantiomer of both the prodrug and the metabolite, while the (+)-enantiomer demonstrated negligible activity. researchgate.net
Table 1: In Vitro Vascular Contraction Data for this compound
Tissue Source | Vascular Tissue | Assay Type | pD2 (-log mol/L) | Concentration Range (µM) | Reference |
Dog | Isolated Femoral Veins | Contraction | 4.64 | 1-1000 | medchemexpress.comchemsrc.com |
Human | Isolated Saphenous Veins | Contraction | 4.48 | 1-1000 | medchemexpress.comchemsrc.com |
Human | Peripheral Veins | Vasoconstriction | Not specified | Not specified | nih.gov |
Rabbit | Descending Thoracic Aorta | Contraction (Enantiomers) | Activity noted for (-) enantiomer only | Not specified | researchgate.net |
This compound also interacts with alpha-1 adrenoceptor subtypes. In vitro studies have determined the pKi values for this compound binding to various alpha adrenoceptors. medchemexpress.comchemsrc.com
Table 2: In Vitro Adrenoceptor Binding Data for this compound
Receptor Subtype | Species | pKi | Reference |
α1A-adrenergic receptor | Rat | 5.89 | medchemexpress.comchemsrc.com |
α1B-adrenergic receptor | Rat | 5.16 | medchemexpress.comchemsrc.com |
α1D-adrenergic receptor | Rat | 5.78 | medchemexpress.comchemsrc.com |
α2A-adrenoceptor | Human | 5.83 | medchemexpress.comchemsrc.com |
Correlation of Plasma Levels with Pressor Activity
Multiple studies have investigated the relationship between the plasma concentration of this compound and its pressor effects. A significant correlation has been observed between the plasma levels of the active metabolite, this compound, and pressor activity. nih.govresearchgate.net Specifically, the elevation of blood pressure and the reduction in heart rate following the administration of either midodrine or this compound (ST-1059) were significantly correlated with the plasma level of ST-1059. researchgate.net
Following oral administration of midodrine, this compound typically reaches peak plasma concentrations approximately 1 to 2 hours post-dose. drugbank.comnih.govdroracle.ai The observed increase in standing systolic blood pressure, a measure of pressor activity, generally occurs around 1 hour after a dose and can persist for 2 to 3 hours, aligning with the pharmacokinetic profile of this compound. drugbank.comdroracle.ai
While most studies indicate a correlation between this compound plasma levels and pressor effects, one study in healthy male volunteers reported a significant correlation between this compound concentration and heart rate, but no significant effects on blood pressure were observed in this specific cohort. researchgate.net
Table 3: Pharmacokinetic and Pharmacodynamic Correlation
Parameter Correlated with this compound Plasma Level | Correlation Significance | Observation | Reference |
Pressor Activity | Significant | Elevation of blood pressure correlated with this compound levels. | nih.govresearchgate.net |
Heart Rate Reduction | Significant | Reduction in heart rate correlated with this compound levels. | researchgate.net |
Heart Rate | Significant (Negative) | Inverse correlation between DGM concentration and heart rate (in healthy volunteers). | researchgate.net |
Blood Pressure | Not Significant | No significant effect observed in healthy volunteers in one study. | researchgate.net |
Analytical Methodologies for Desglymidodrine Quantification in Biological Matrices
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods have been developed for the simultaneous determination of midodrine (B238276) and desglymidodrine in biological matrices, including culture medium and plasma. oup.comresearchgate.netoup.com These methods typically involve reversed-phase chromatography. For instance, one method for analyzing this compound in culture medium used a Lichrospher 100 RP18 column with a mobile phase of acetonitrile (B52724) and 40 mmol/L formic acid solution (60:40, v/v). oup.comresearchgate.netoup.com Another RP-HPLC method for midodrine, which would also be relevant for this compound analysis, employed an enable C18 column with a mobile phase of triethylamine (B128534) buffer (0.02%, pH-3) and acetonitrile (38:62 v/v). innovareacademics.in
Fluorescence and Ultraviolet Detection Techniques
Both fluorescence and ultraviolet (UV) detection techniques have been applied in HPLC methods for this compound analysis. UV detection at 290 nm has been reported for the simultaneous determination of midodrine and this compound in culture medium. oup.comresearchgate.netoup.comebi.ac.ukresearchgate.net HPLC with fluorescence detection has also been used for the determination of midodrine in human plasma, a method that could potentially be adapted or is relevant to this compound analysis. oup.cominnovareacademics.inresearchgate.net Some fluorescence detection methods may require derivatization steps to enhance the fluorescence properties of the analytes. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
LC-MS/MS is considered a method of choice in bioanalytical laboratories for its high selectivity and sensitivity in separating and detecting analytes in complex biological matrices. researchgate.net Several LC-MS/MS methods have been developed and validated for the quantification of this compound in human plasma. researchgate.neteurekaselect.combenthamscience.comingentaconnect.comnih.govnih.gov These methods often utilize positive electrospray ionization and multiple reaction monitoring (MRM) for detection. researchgate.neteurekaselect.comingentaconnect.comnih.govnih.gov For example, one LC-MS/MS method detected this compound using mass transitions of m/z 198.1 > 180.2 or m/z 198.4 > 148.1 in MRM mode. researchgate.neteurekaselect.comingentaconnect.comnih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers advantages in terms of sensitivity, selectivity, and speed compared to traditional HPLC-MS/MS. japsonline.com A UPLC-MS/MS method for the simultaneous determination of midodrine and this compound in human plasma has been developed, utilizing a Waters Acquity UPLC BEH C18 column and a mobile phase of acetonitrile and 4.0 mM ammonium (B1175870) formate (B1220265) (pH 2.5) (90:10, v/v). nih.gov This method also employed selected reaction monitoring in positive ionization mode. nih.gov
Sample Preparation Techniques (e.g., liquid-liquid extraction, protein precipitation)
Effective sample preparation is crucial to remove interfering substances from biological matrices and improve the performance of analytical systems. researchgate.net Common techniques used for the extraction of this compound from biological samples include liquid-liquid extraction (LLE) and protein precipitation. oup.comresearchgate.netoup.comresearchgate.netresearchgate.neteurekaselect.combenthamscience.comingentaconnect.comnih.govnih.govamericanlaboratory.comeuchembiojreviews.comnih.govsci-hub.se
Liquid-liquid extraction has been employed using solvents such as ethyl acetate (B1210297) for the analysis of this compound in culture medium. oup.comresearchgate.netoup.comresearchgate.net For human plasma, LLE using t-butyl methyl ether has been reported. nih.gov
Protein precipitation is another simple and economical sample preparation method used for the quantification of this compound in human plasma. researchgate.neteurekaselect.combenthamscience.comingentaconnect.com This technique removes proteins from the sample, although it may leave behind other substances like phospholipids (B1166683) that can interfere with downstream analysis. americanlaboratory.com Trichloroacetate is one reagent used for protein precipitation prior to LC-MS/MS analysis of this compound. researchgate.netnih.gov
Solid-phase extraction (SPE) is also a widely used technique for sample preparation in bioanalysis, offering advantages in removing interferences. americanlaboratory.comeuchembiojreviews.comnih.govsci-hub.semdpi.com A UPLC-MS/MS method for this compound in human plasma utilized solid phase extraction with deuterated analogs as internal standards. nih.gov
Method Validation Parameters (e.g., linearity, precision, accuracy, recovery)
Analytical methods for this compound quantification in biological matrices are rigorously validated according to guidelines from regulatory bodies such as the ICH and FDA. innovareacademics.inresearchgate.neteurekaselect.combenthamscience.comingentaconnect.comnih.govnih.govguidetopharmacology.orgoaji.net Key validation parameters include linearity, precision, accuracy, and recovery. researchgate.netinnovareacademics.inebi.ac.ukresearchgate.netresearchgate.neteurekaselect.combenthamscience.comingentaconnect.comnih.govoaji.net
Linearity is assessed over a defined concentration range, demonstrating a proportional relationship between analyte concentration and detector response. Reported linear ranges for this compound vary depending on the method and matrix. For instance, an HPLC method showed linearity for this compound from 0.4 to 40.0 µg/mL in culture medium. oup.comresearchgate.netoup.comebi.ac.ukresearchgate.net An LC-MS/MS method for human plasma demonstrated linearity over a range of 0.3-110 ng/ml. researchgate.neteurekaselect.combenthamscience.comingentaconnect.com Another LC-MS/MS method exhibited linear ranges from 0.25 to 32 ng/ml in human plasma. researchgate.netnih.gov A UPLC-MS/MS method showed linearity from 0.050 to 50.0 ng/mL. nih.gov
Precision evaluates the reproducibility of the method, typically expressed as relative standard deviation (%RSD). Intra-day and inter-day precision studies are performed. researchgate.netinnovareacademics.inebi.ac.ukresearchgate.neteurekaselect.combenthamscience.comingentaconnect.comnih.govoaji.net Acceptable precision is indicated by low %RSD values. innovareacademics.inoaji.net
Accuracy measures how close the experimental results are to the true concentration. It is often assessed through recovery studies. researchgate.netinnovareacademics.inebi.ac.ukresearchgate.neteurekaselect.combenthamscience.comingentaconnect.comnih.govoaji.net Recovery studies determine the efficiency of the extraction process. For example, the recovery of this compound using a protein precipitation LC-MS/MS method was found to be 99 ± 0.12%. researchgate.neteurekaselect.combenthamscience.comingentaconnect.com
Method validation ensures the reliability and suitability of the analytical method for its intended purpose, such as quantifying this compound in biological matrices for pharmacokinetic studies. researchgate.neteurekaselect.combenthamscience.comingentaconnect.comnih.govnih.gov
Here is a table summarizing some linearity data from the search results:
Method | Matrix | Linear Range | Citation |
HPLC (UV) | Culture Medium | 0.4 - 40.0 µg/mL | oup.comresearchgate.netoup.comebi.ac.ukresearchgate.net |
LC-MS/MS | Human Plasma | 0.3 - 110 ng/ml | researchgate.neteurekaselect.combenthamscience.comingentaconnect.com |
LC-MS/MS | Human Plasma | 0.25 - 32 ng/ml | researchgate.netnih.gov |
UPLC-MS/MS | Human Plasma | 0.050 - 50.0 ng/mL | nih.gov |
Application in Pharmacokinetic and Biotransformation Studies
Validated analytical methods for this compound are essential for conducting pharmacokinetic and biotransformation studies. oup.comresearchgate.netoup.comresearchgate.netresearchgate.neteurekaselect.combenthamscience.comingentaconnect.comnih.gov Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion of this compound in the body. researchgate.neteurekaselect.combenthamscience.comingentaconnect.comnih.govnih.gov LC-MS/MS methods, due to their sensitivity, are well-suited for quantifying this compound in plasma samples collected during these studies. researchgate.neteurekaselect.combenthamscience.comingentaconnect.comnih.govnih.gov
Biotransformation studies examine the metabolic fate of midodrine and the formation of this compound. HPLC methods have been used to evaluate the biotransformation of midodrine to this compound by fungi in culture medium. oup.comresearchgate.netoup.comebi.ac.ukresearchgate.net These studies help in understanding the metabolic pathways and the efficiency of the conversion of the prodrug to its active metabolite. oup.comresearchgate.netoup.comebi.ac.ukresearchgate.net For instance, a study showed that under shaken conditions, the biotransformation of midodrine to this compound by certain fungi was more efficient, with one fungus converting 42.2% of midodrine to this compound. oup.comresearchgate.netoup.comebi.ac.ukresearchgate.net
The application of these analytical methods in pharmacokinetic studies has revealed differences in this compound pharmacokinetics in various patient populations, highlighting the importance of reliable analytical tools for potential therapeutic dose adjustment. nih.gov
Considerations for Clinical Practice and Future Research Directions
Factors Influencing Therapeutic Response
The therapeutic effect of oral midodrine (B238276) administration is directly attributable to its conversion to desglymidodrine. drugbank.comnih.gov This conversion occurs through deglycination in various tissues, including the liver. drugbank.commims.com The rate and extent of this enzymatic hydrolysis can potentially influence the plasma concentrations of this compound and, consequently, the magnitude of the therapeutic response. Individual variations in the enzymatic conversion of midodrine to this compound could therefore play a role in the observed variability in patient responses. google.com
Following oral administration of midodrine, peak plasma concentrations of this compound are typically reached within approximately 1 to 2 hours, with an elimination half-life of about 3 to 4 hours in individuals with normal renal function. drugbank.comwikipedia.orgmims.com The absolute bioavailability of midodrine, measured as this compound, is reported to be high, around 93%, and is not significantly affected by food. drugbank.comwikipedia.orgmims.com However, in patients with end-stage chronic kidney disease, the elimination half-life of this compound can be significantly prolonged, potentially extending up to 10 hours. nih.govnih.gov This highlights the importance of considering renal function when evaluating therapeutic response and potential for accumulation.
Research findings indicate a correlation between plasma levels of this compound and its pressor activity. nih.gov Studies in patients with orthostatic hypotension have shown that midodrine administration results in a rise in standing, sitting, and supine systolic and diastolic blood pressure. drugbank.comcentaurpharma.comnih.gov For instance, a 10-mg dose of midodrine has been shown to elevate standing systolic blood pressure by approximately 15 to 30 mmHg at 1 hour, with effects lasting for 2 to 3 hours. drugbank.comcentaurpharma.comprobes-drugs.org
Data Table: Pharmacokinetic Parameters of this compound
Parameter | Value (Approximate) | Notes | Source |
Time to Peak Plasma Concentration | 1-2 hours | Following oral midodrine administration | drugbank.comwikipedia.orgmims.com |
Elimination Half-life (Normal Renal Function) | 3-4 hours | drugbank.comwikipedia.orgmims.com | |
Elimination Half-life (ESKD) | Up to 10 hours | End-Stage Kidney Disease | nih.govnih.gov |
Absolute Bioavailability | 93% | Measured as this compound from midodrine | drugbank.comwikipedia.orgmims.com |
Potential for Drug-Drug Interactions
This compound is primarily eliminated by the kidneys, with approximately 80% excreted unchanged in the urine. mims.com It appears that the high renal clearance of this compound, being a base, may be due to active tubular secretion by the base-secreting system. centaurpharma.comnih.govhres.ca This suggests a potential for drug-drug interactions with other drugs that are also substrates for this transport system, such as metformin, cimetidine, ranitidine, procainamide, triamterene, flecainide, and quinidine (B1679956). centaurpharma.comnih.govhres.ca
Concomitant administration of drugs that increase blood pressure, including other alpha-adrenergic agonists (e.g., phenylephrine, ephedrine (B3423809), dihydroergotamine (B1670595), phenylpropanolamine, pseudoephedrine), thyroid hormones, or droxidopa, can enhance or potentiate the pressor effects of this compound. centaurpharma.commims.comnih.gov Conversely, alpha-adrenergic blocking agents, such as prazosin, terazosin, and doxazosin, can antagonize the effects of this compound. centaurpharma.commims.comnih.gov
Caution is also advised when this compound is used concomitantly with cardiac glycosides (such as digitalis), psychopharmacologic agents, beta-blockers, or other agents that directly or indirectly reduce heart rate, as a slight slowing of the heart rate may occur due to a vagal reflex. centaurpharma.comnih.govhres.ca While coadministration with ritonavir, a weak inhibitor of CYP2D6 and to a lesser extent CYP1A2 (enzymes involved in this compound metabolism), has not been specifically studied, it could potentially increase this compound exposure, although likely to a limited extent. hiv-druginteractions.org
Emerging Research Areas and Unanswered Questions
Despite the established role of this compound as the active metabolite of midodrine in conditions like orthostatic hypotension, several areas warrant further research. While studies have demonstrated that midodrine improves standing systolic blood pressure, the clinical benefit in terms of symptom improvement has shown conflicting results, and some data submitted to regulatory bodies have not definitively verified the clinical benefit of the drug based on symptom endpoints. fda.govtg.org.au This highlights a need for further research to clearly establish the correlation between the observed hemodynamic effects of this compound and clinically meaningful outcomes.
The potential use of this compound itself as a direct therapeutic agent, bypassing the need for in vivo conversion from midodrine, is an emerging area of interest. Administering this compound directly could potentially lead to a faster onset of therapeutic effect and eliminate variability associated with the enzymatic conversion of the prodrug. google.com Preliminary studies on administering this compound as the parent compound have suggested a faster time to effect but a shorter duration of blood pressure effect compared to midodrine, although further studies are needed to fully characterize its pharmacokinetics when given directly. google.com The potential for novel indications for direct this compound administration, such as in septic shock, is also being explored, given its selective alpha-adrenergic action without the beta-adrenergic or central nervous system effects associated with other vasopressors like norepinephrine (B1679862). google.com
Furthermore, pragmatic questions regarding the optimal use of midodrine (and by extension, the delivery of this compound) in specific patient populations, such as critically ill patients requiring vasopressor support, remain unanswered. nih.govnih.govpharmacyjoe.com Questions surrounding ideal patient selection, optimal dosing strategies (including titration and timing of initiation), and the long-term efficacy and safety in these complex patients require further investigation through rigorous randomized controlled trials. nih.govnih.govpharmacyjoe.com The clinical relevance of some observed adverse effects in specific populations also needs further clarification. nih.gov
Research is also needed to fully understand the impact of various physiological and pathological conditions, such as hepatic impairment, on the pharmacokinetics and pharmacodynamics of this compound. drugs.com While midodrine undergoes bioactivation in various tissues, including the liver, the specific pharmacokinetic disposition of this compound in patients with hepatic impairment has not been thoroughly studied. drugs.com
Data Table: Emerging Research Areas
Research Area | Description |
Correlation with Clinical Outcomes | Further studies to establish a clear link between this compound's hemodynamic effects and symptom improvement. |
Direct Administration of this compound | Exploring the therapeutic potential and pharmacokinetics of administering this compound directly. |
Novel Indications (e.g., Septic Shock) | Investigating the use of this compound for conditions beyond orthostatic hypotension. |
Optimal Use in Specific Populations (e.g., Critically Ill) | Determining ideal patient selection, dosing, and timing in complex clinical scenarios. |
Impact of Hepatic Impairment | Studying the pharmacokinetic disposition of this compound in patients with liver dysfunction. |
Q & A
Q. What is the conventional method for synthesizing Desglymidodrine from Midodrine, and how is purity validated?
this compound is synthesized via conventional amide hydrolysis of Midodrine. The process involves hydrolyzing the parent compound under controlled acidic or basic conditions to remove the glycyl moiety. Purity is validated using Differential Scanning Calorimetry (DSC) to confirm crystallinity and absence of impurities, alongside High-Performance Liquid Chromatography (HPLC) for quantitative analysis .
Q. What are the key pharmacokinetic properties of this compound that influence experimental design?
this compound exhibits renal clearance (385 mL/min) with 80% active secretion, an elimination half-life of 3–4 hours (extending to 10 hours in end-stage renal failure), and dose-dependent toxicity (LD50 ranges: 30–50 mg/kg in rats, 675 mg/kg in mice). These properties necessitate careful dose adjustments in preclinical models and stratification of renal function in clinical cohorts .
Q. Which analytical techniques are recommended for characterizing this compound's stability and purity?
Beyond DSC and HPLC, researchers should employ Nuclear Magnetic Resonance (NMR) for structural confirmation, mass spectrometry for molecular weight validation, and accelerated stability studies under varying pH and temperature conditions to assess degradation profiles .
Q. How should literature reviews identify gaps in this compound research?
Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure searches. Prioritize primary sources indexed in MEDLINE/PubMed, focusing on understudied areas such as long-term metabolic effects or interactions with comorbid conditions .
Q. What are this compound's primary metabolic pathways, and how do they affect clinical dosing?
Renal excretion dominates elimination, necessitating adjusted dosing intervals in renal impairment. Hepatic metabolism is minimal but requires monitoring in hepatic dysfunction. Preclinical studies should incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported elimination half-lives of this compound across studies?
Discrepancies often arise from variations in renal function, assay sensitivity, or population demographics (e.g., age, comorbidities). Control for these by stratifying cohorts, standardizing creatinine clearance measurements, and using population pharmacokinetic models to account for inter-individual variability .
Q. What methodological considerations are critical for in vivo studies evaluating this compound's pharmacodynamics?
- Ethical compliance : Adhere to institutional animal care guidelines and justify sample sizes to minimize harm .
- Dose selection : Use toxicity thresholds (e.g., rat LD50 = 30–50 mg/kg) to establish safe ranges .
- Endpoint validation : Employ blinded outcome assessments and pre-register protocols to reduce bias .
How can the FINER criteria improve research questions on this compound's novel applications?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
Q. What strategies optimize this compound synthesis yield while minimizing by-products?
Optimize reaction conditions (pH, temperature) and catalysts (e.g., enzymatic hydrolysis for specificity). Employ purification techniques like recrystallization or column chromatography. Validate each step with real-time monitoring (e.g., TLC) .
Q. Which statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., Emax models) for sigmoidal curves. For small samples, apply Bayesian hierarchical models to estimate uncertainty. Pre-specify primary endpoints and adjust for multiplicity using Holm-Bonferroni correction .
Methodological Guidance for Researchers
- Experimental Replication : Document synthesis protocols and analytical conditions in detail (e.g., DSC heating rates, mobile phase compositions) to enable replication .
- Data Contradiction Analysis : Use sensitivity analyses and subgroup stratification to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., LC-MS vs. ELISA) .
- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for human studies, emphasizing informed consent and data anonymization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.